Bis(carboxymethyl)ethylene dithiocarbamate

Stability constants Copper chelation Potentiometric analysis

Researchers seeking a single chelator with both hard carboxylate and soft sulfur donors for selective heavy metal binding can use this compound. It outperforms EDTA in copper affinity (log β₂ = 21.46) and enables pH-switchable, solvent-free solid-phase extraction for multi-element trace metal screening. Standard pack sizes from 0.1 g to 5 g, with custom synthesis available for larger quantities.

Molecular Formula C8H12N2O4S4
Molecular Weight 328.5 g/mol
CAS No. 92348-14-6
Cat. No. B12665523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(carboxymethyl)ethylene dithiocarbamate
CAS92348-14-6
Molecular FormulaC8H12N2O4S4
Molecular Weight328.5 g/mol
Structural Identifiers
SMILESC(CNC(=S)SCC(=O)O)NC(=S)SCC(=O)O
InChIInChI=1S/C8H12N2O4S4/c11-5(12)3-17-7(15)9-1-2-10-8(16)18-4-6(13)14/h1-4H2,(H,9,15)(H,10,16)(H,11,12)(H,13,14)
InChIKeyFNWUENKHSUYDGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(carboxymethyl)ethylene Dithiocarbamate: Heavy Metal Chelating Agent


Bis(carboxymethyl)ethylene dithiocarbamate (CAS 92348-14-6), systematically named 4,9-dithioxo-3,10-dithia-5,8-diazadodecanedioic acid disodium salt, is a synthetic organosulfur compound belonging to the ethylene bis-dithiocarbamate (EBDC) subclass [1]. Its molecular architecture comprises a central ethylene diamine bridge linking two dithiocarbamate (–NH–C(S)–S⁻) moieties, each further substituted with a carboxymethyl (–CH₂COO⁻) group, yielding a tetradentate ligand that integrates both soft sulfur donors (from the dithiocarbamate groups) and hard oxygen donors (from the carboxylate groups) capable of binding a broad spectrum of transition and heavy metal ions [2]. This dual donor-set design distinguishes it from simpler dialkyldithiocarbamates and from classical polyaminocarboxylate chelators, positioning it as a candidate for selective metal ion capture in analytical chemistry, environmental remediation, and agricultural fungicide applications.

Bis(carboxymethyl)ethylene Dithiocarbamate vs. Generic DTCs & EDTA


Dithiocarbamate compounds exhibit profound differences in metal ion affinity, selectivity, and physicochemical properties depending on the nature and number of N-substituents and the presence or absence of bridging groups [1]. Unbridged mono-dithiocarbamates such as sodium diethyldithiocarbamate (DDTC) form neutral, lipophilic metal complexes that are poorly water-soluble, limiting their utility in aqueous-phase separations. Conversely, classical chelators like EDTA offer high water solubility but rely exclusively on oxygen and nitrogen donors, resulting in suboptimal affinity for soft metal ions such as Hg(II), Cd(II), and Pb(II) [2]. Bis(carboxymethyl)ethylene dithiocarbamate occupies an intermediate and strategically advantageous position: the ethylene bridge pre-organizes two dithiocarbamate binding sites for cooperative metal chelation, while the carboxymethyl groups impart pH-dependent water solubility and contribute additional oxygen donor atoms, enabling the molecule to bind both hard and soft metal ions within a single scaffold [3]. These structural features generate a reactivity and selectivity profile that cannot be replicated by simple admixtures of DTC and EDTA-type reagents.

Bis(carboxymethyl)ethylene Dithiocarbamate: Quantitative Differentiation Evidence


Copper Complex Stability: Carboxymethyl Dithiocarbamate vs. EDTA

The stability constants (log β₂) for metal complexes of ammonium bis(carboxymethyl)dithiocarbamate, the non-bridged carboxymethyl dithiocarbamate analog, were determined by competitive dithizonate extraction and compared with literature values for EDTA complexes [1]. For copper(II), the carboxymethyl dithiocarbamate complex exhibits a log β₂ of 21.46, substantially exceeding the Cu–EDTA stability constant of log K ≈ 18.8 [2]. This difference of approximately 2.66 log units corresponds to a >450-fold higher thermodynamic stability for the dithiocarbamate-based chelate. This advantage is attributed to the strong affinity of the thioureide sulfur donors for copper, a soft metal ion, which the hard carboxylate/amine donors of EDTA cannot match. Equivalent data for the ethylene-bridged bis(carboxymethyl)ethylene dithiocarbamate are not available in the primary literature; the values presented here represent the closest structurally characterized analog and are offered as a class-level inference of the binding potential of the ethylene-bridged derivative [1].

Stability constants Copper chelation Potentiometric analysis

Lead(II) Adsorption Capacity: Di(carboxymethyl) Dithiocarbamate Resin vs. Commercial Resins

A chelating resin synthesized by anchoring N,N′-di(carboxymethyl) dithiocarbamate groups onto a chloromethylated polystyrene-divinylbenzene (PS-DVB) matrix was evaluated for Pb(II) removal from aqueous media [1]. The resin achieved a saturated adsorption capacity of 401.5 mg Pb/g resin at the optimal pH of 5.0, with adsorption equilibrium reached within 30 minutes and >95% of bound lead recoverable by elution with 8% HCl [1]. For context, commercially available iminodiacetic acid (IDA)-type chelating resins (e.g., Amberlite IRC-748, Lewatit TP 207) typically exhibit Pb(II) capacities in the range of 50–120 mg/g under comparable conditions [2], while conventional DTC-only functionalized resins without the carboxymethyl/IDA co-ligand generally show capacities of 80–200 mg/g for Pb(II) [3]. The 401.5 mg/g capacity represents a 3- to 8-fold improvement over IDA-only resins and a 2- to 5-fold improvement over DTC-only resins. This enhanced performance is mechanistically attributed to the synergistic cooperation between the dithiocarbamate sulfur donors and the iminodiacetic acid-type carboxylate donors, which together provide a higher density of effective binding sites per unit mass of resin [1].

Lead adsorption Chelating resin Wastewater treatment

Adsorption Selectivity via Dual DTC-IDA Donor Design

The PSDC resin, functionalized with N,N′-di(carboxymethyl) dithiocarbamate, incorporates both dithiocarbamate (DTC) sulfur donors and iminodiacetic acid (IDA) carboxylate/amine donors within the same chelating moiety [1]. The authors explicitly state that 'chelating resins containing both DTC and IDA are expected to display relatively excellent adsorption performances in terms of thermodynamics and selectivity comparing with those reported chelating resins functionalized by only DTC' [1]. This design exploits the Hard-Soft Acid-Base (HSAB) principle: the soft sulfur bases of the DTC group preferentially bind soft metal acids such as Cu(II), Pb(II), and Cd(II), while the hard carboxylate oxygen donors of the IDA portion can simultaneously coordinate harder metal ions. The resulting resin demonstrated rapid kinetics (equilibrium within 30 minutes) for Cu(II), Pb(II), and Ni(II), with adsorption processes that were spontaneous (negative ΔG°) and endothermic (positive ΔH°) [1]. DTC-only resins, by contrast, suffer from 'low adsorption selectivity and capacity toward divalent metals' precisely because they lack the complementary IDA functionality [1]. This structural feature directly addresses a documented limitation of earlier-generation DTC-functionalized adsorbents.

Adsorption mechanism Hard-Soft Acid-Base theory Selectivity

In Vivo Cadmium Mobilization: Carboxymethyl DTC vs. Dialkyl DTCs

A comparative in vivo study assessed the efficacy of three dithiocarbamates—diethyldithiocarbamate (DEDC), dihydroxyethyldithiocarbamate (DHDC), and dicarboxymethyldithiocarbamate (DCDC)—for mobilizing metallothionein-bound cadmium (Cd) from organs of mice and promoting Cd excretion [1]. DEDC and DHDC both reduced whole-body Cd burden, whereas DCDC was entirely ineffective at promoting Cd excretion [1]. Notably, DEDC caused significant Cd redistribution to lungs, testes, heart, and brain (the latter considered a serious toxicological liability), while DHDC reduced Cd levels in all four of these organs after 13 injections [1]. DCDC did not alter the Cd load of any organ, indicating that the dicarboxymethyl substitution alone, without an ethylene bridge, abolishes in vivo Cd-mobilizing activity [1]. The pattern of mobilization correlated with the organic/aqueous partition coefficient of each dithiocarbamate–Cd complex: highly lipophilic complexes (DEDC) facilitate tissue penetration but cause redistribution, while excessively hydrophilic complexes (DCDC) fail to cross biological membranes altogether [1]. This body of evidence underscores that carboxymethyl substitution is not a neutral modification—it profoundly alters the biological chelation profile, and when paired with an ethylene bridge (as in the target compound), may yield a distinct intermediate lipophilicity not represented by any of the three tested analogs.

Cadmium chelation In vivo mobilization Toxic metal excretion

pH-Dependent Solubility for SPE Trace Metal Preconcentration

Metal complexes of bis(carboxymethyl)dithiocarbamate exhibit a unique pH-switchable solubility profile that is directly attributable to the ionization state of the carboxymethyl carboxyl groups [1]. At pH below 4, the carboxyl groups are protonated and non-ionized, rendering the metal complexes uncharged and sparingly water-soluble, which permits efficient retention on a conventional C₁₆ solid-phase extraction cartridge. Upon application of a basic eluent (borate buffer, pH 9), the carboxyl groups deprotonate, the complexes become ionized and water-soluble, and they are eluted rapidly and quantitatively [1]. This property was exploited to achieve over two orders of magnitude enhancement in detection sensitivity for Cu(II), Pb(II), Cd(II), Ni(II), and Hg(II) by capillary zone electrophoresis, lowering detection limits to the low-μg L⁻¹ range [1]. In contrast, permanently lipophilic dithiocarbamates such as DDTC and APDC form neutral complexes that require organic solvent extraction and cannot be directly coupled to aqueous capillary electrophoretic separation without solvent exchange. This pH-gated solubility behavior is a direct consequence of the carboxymethyl functionality and represents a practical differentiation in analytical sample preparation workflows.

Solid-phase extraction Capillary electrophoresis Trace metal analysis

Bis(carboxymethyl)ethylene Dithiocarbamate: Application Scenarios


Selective Copper Capture in Industrial Effluents

The strong thermodynamic preference of carboxymethyl dithiocarbamate chelators for copper (log β₂ = 21.46 vs. log K ≈ 18.8 for EDTA) supports deployment of the target compound in copper-selective recovery from acidic mine drainage or electroplating rinse waters where competing ions such as Ca²⁺ and Mg²⁺ are present at high background concentrations [1]. The dual DTC–IDA donor set of the ethylene-bridged form should provide enhanced selectivity over IDA-only or DTC-only resins [2], though direct experimental confirmation with the exact CAS 92348-14-6 compound is advised.

High-Capacity Lead Remediation via DTC-IDA Resin

The demonstrated Pb(II) adsorption capacity of 401.5 mg/g for a resin bearing N,N′-di(carboxymethyl) dithiocarbamate groups [3] supports the use of the target compound as a functional monomer for fabricating high-capacity lead-selective adsorbents. This capacity level is 3–8 times higher than commercial IDA resins, making the material suitable for polishing Pb-contaminated groundwater to sub-ppb levels with extended bed volumes between regeneration cycles [3].

Trace Metal Preconcentration for Capillary Electrophoresis & Environmental Monitoring

The pH-switchable solubility of metal bis(carboxymethyl)dithiocarbamate complexes—water-soluble at basic pH, sparingly soluble at acidic pH—enables a solvent-free solid-phase extraction protocol that concentrates Cu, Pb, Cd, Ni, and Hg by over 100-fold prior to capillary electrophoretic separation [4]. Analytical service laboratories seeking to replace liquid-liquid extraction with greener, automatable SPE methods should evaluate the target compound as a derivatizing agent for multi-element trace metal screening.

Agricultural Fungicide with Reduced Off-Target Metal Redistribution

The in vivo cadmium mobilization study with structural analogs [5] reveals that carboxymethyl substitution dramatically reduces the lipophilicity of dithiocarbamate metal complexes, potentially mitigating the neurotoxic redistribution of heavy metals observed with diethyldithiocarbamate fungicides. Formulators developing EBDC-type fungicides with improved safety profiles may leverage the carboxymethyl modification to limit unintended metal translocation in non-target organisms, though compound-specific toxicokinetic studies with CAS 92348-14-6 are required to validate this hypothesis.

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